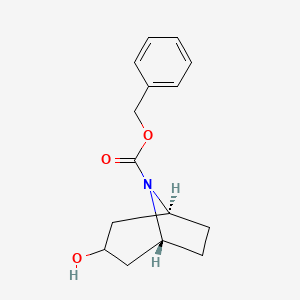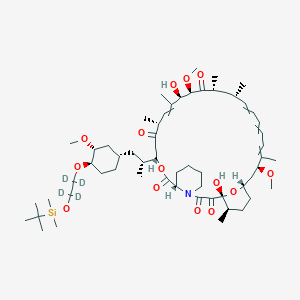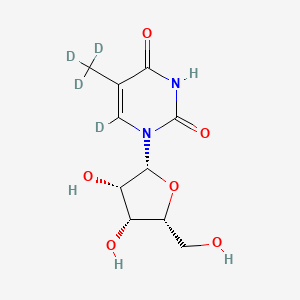
5-Methyl Uridine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl Uridine-d4 (5MU-d4) is an important metabolite of uridine and is found in a variety of biological systems, including bacteria, yeast, plants, and mammals. It is a modified form of uridine, with a methyl group attached to the 5-position of the sugar moiety. 5MU-d4 is an important intermediate in the synthesis of other important metabolites and is involved in a variety of biochemical reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5MU-d4.
Applications De Recherche Scientifique
Application in RNA Modification Research
- Field : Molecular Biology
- Summary : 5-Methyluridine (m5U) is a modification that occurs in various RNA molecules . It’s obtained by methylation at the C5 position of uridine, catalyzed by pyrimidine methylation transferase .
- Methods : The identification of m5U sites is crucial for understanding their biological functions. Computational methods developed based on machine learning can identify modification sites from RNA sequences in an efficient and time-saving manner .
- Results : Recent studies have revealed its influences on the development of diseases such as breast cancer and systemic lupus erythematosus, and the regulation of stress responses .
Application in Disease Pathogenesis Research
- Field : Medical Research
- Summary : 5-Methyluridine has been shown to play critical roles in disease pathogenesis, such as under stress response and during breast cancer development .
- Methods : The identification of m5U modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .
- Results : Accurate identification of m5U modification sites can help understand and delve into the related biological processes and functions .
Application in RNA Sequence Prediction
- Field : Bioinformatics
- Summary : 5-Methyluridine (m5U) modifications are crucial for understanding their biological functions . Accurate identification of m5U modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .
- Methods : Computational methods developed based on machine learning can identify modification sites from RNA sequences in an efficient and time-saving manner . A novel predictor, m5U-SVM, based on multi-view features and machine learning algorithms has been developed to construct predictive models for identifying m5U modification sites from RNA sequences .
- Results : The performance of the proposed model is better than that of the existing state-of-the-art tool .
Application in RNA Triplexes
- Field : Molecular Biology
- Summary : Methylation of the same positions in RNA triplexes has distinctly different effects than in DNA triple helices .
- Methods : The study of these effects involves the use of 5-Methyl Uridine-d4 in the formation of RNA triplexes .
- Results : The results of these studies can provide insights into the role of methylation in RNA triplexes .
Propriétés
IUPAC Name |
6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-LTSXPWGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676044 |
Source


|
| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl Uridine-d4 | |
CAS RN |
82845-85-0 |
Source


|
| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

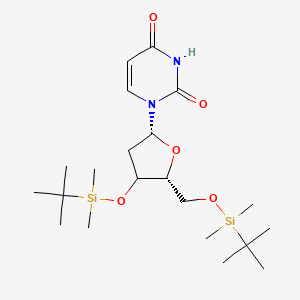

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
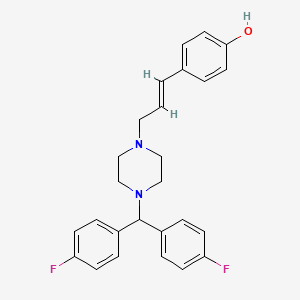

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

